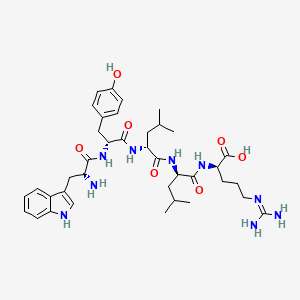
Butyl propane-2-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl propane-2-sulfonate is an organosulfur compound that belongs to the class of sulfonates. Sulfonates are known for their surfactant properties, making them useful in various industrial applications. This compound is characterized by the presence of a butyl group attached to a propane-2-sulfonate moiety, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl propane-2-sulfonate typically involves the reaction of butyl alcohol with propane sultone. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Butyl alcohol+Propane sultone→Butyl propane-2-sulfonate
The reaction is usually conducted in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonate ester. The reaction temperature is maintained at around 50-70°C to optimize the reaction rate and yield .
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow reactors to ensure consistent quality and high throughput. The process includes the purification of the final product through distillation or crystallization to remove any impurities and unreacted starting materials .
Análisis De Reacciones Químicas
Types of Reactions
Butyl propane-2-sulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be replaced by other nucleophiles, such as halides or amines.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium halides (e.g., NaCl, NaBr) and amines (e.g., NH3, RNH2).
Major Products Formed
Nucleophilic Substitution: Produces substituted sulfonates or sulfonamides.
Oxidation: Yields sulfonic acids or sulfonate esters.
Reduction: Forms sulfides or thiols.
Aplicaciones Científicas De Investigación
Butyl propane-2-sulfonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of butyl propane-2-sulfonate involves its ability to interact with various molecular targets through its sulfonate group. The sulfonate group can form hydrogen bonds and ionic interactions with proteins, lipids, and other biomolecules. This interaction can alter the structure and function of these molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Butyl propane-2-sulfonate can be compared with other similar compounds, such as:
Sodium dodecyl sulfate (SDS): Another sulfonate surfactant commonly used in laboratory and industrial applications.
Sodium sulfonate: A simpler sulfonate compound with similar surfactant properties.
Propane sulfonate: A related compound with a shorter alkyl chain, resulting in different physical and chemical properties.
This compound is unique due to its specific alkyl chain length and sulfonate group, which provide distinct surfactant properties and reactivity compared to other sulfonates .
Propiedades
Número CAS |
144091-28-1 |
|---|---|
Fórmula molecular |
C7H16O3S |
Peso molecular |
180.27 g/mol |
Nombre IUPAC |
butyl propane-2-sulfonate |
InChI |
InChI=1S/C7H16O3S/c1-4-5-6-10-11(8,9)7(2)3/h7H,4-6H2,1-3H3 |
Clave InChI |
FWRFNCJFABDSNF-UHFFFAOYSA-N |
SMILES canónico |
CCCCOS(=O)(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl {[5-(chlorocarbonyl)thiophen-2-yl]methyl}phosphonate](/img/structure/B12565158.png)
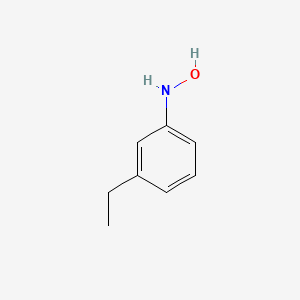
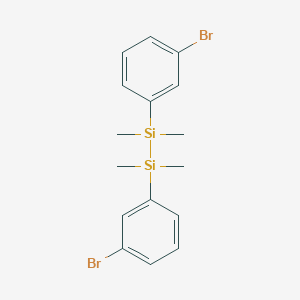


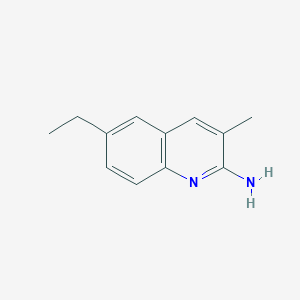
![Ethyl [3-(4-chlorobutanoyl)phenyl]acetate](/img/structure/B12565206.png)
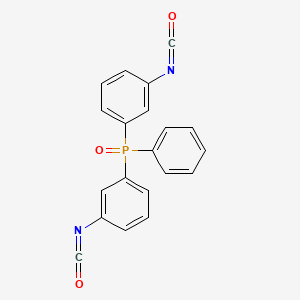
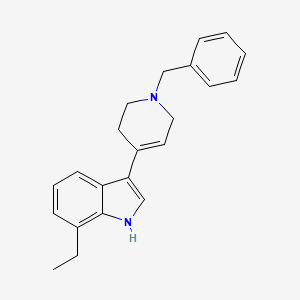
![1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)-](/img/structure/B12565225.png)
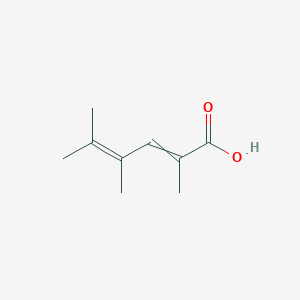
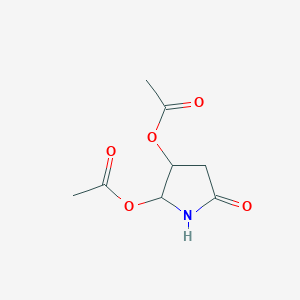
![3-(4-Fluoroanilino)-1-[4-(hexyloxy)phenyl]prop-2-en-1-one](/img/structure/B12565244.png)
